Product packaging for Methyl(phenyl)phosphinothioic chloride(Cat. No.:CAS No. 13639-62-8)

Methyl(phenyl)phosphinothioic chloride

Cat. No.: B14720413
CAS No.: 13639-62-8
M. Wt: 190.63 g/mol
InChI Key: XZRUGUOJBDGYPS-UHFFFAOYSA-N
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Description

Methyl(phenyl)phosphinothioic chloride is a versatile organophosphorus reagent valued in synthetic and medicinal chemistry research. This compound serves as a crucial precursor for the synthesis of P-stereogenic phosphine oxides and thiophosphinates, which are privileged structures in the development of chiral ligands and organocatalysts . Such chiral derivatives are indispensable tools in asymmetric synthesis, enabling the formation of enantiomerically pure compounds for pharmaceutical and materials science applications . The thiophosphinic chloride functional group is highly reactive, participating in stereospecific reactions such as the Michaelis–Becker, Hirao, and Pudovik reactions to construct novel tertiary phosphine oxides with retained stereochemistry at the phosphorus center . Researchers utilize this compound to create libraries of chiral ligands for transition metal catalysis or to explore new biologically active organophosphorus molecules. This compound is provided as a research-grade chemical. For Research Use Only. Not for diagnostic or therapeutic use. Handling should be conducted in a well-ventilated laboratory using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClPS B14720413 Methyl(phenyl)phosphinothioic chloride CAS No. 13639-62-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13639-62-8

Molecular Formula

C7H8ClPS

Molecular Weight

190.63 g/mol

IUPAC Name

chloro-methyl-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H8ClPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

XZRUGUOJBDGYPS-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(C1=CC=CC=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Phenyl Phosphinothioic Chloride

General Approaches to Phosphinothioic Chloride Synthesis

General synthetic strategies for phosphinothioic chlorides leverage common transformations in phosphorus chemistry, often adapting well-established reactions from carboxylic acid or alcohol chemistry to the phosphinothioic acid moiety.

A primary and straightforward method for synthesizing phosphinothioic chlorides is the direct halogenation of the corresponding phosphinothioic acid. This reaction is analogous to the conversion of carboxylic acids to acyl chlorides. researchgate.netrsc.org The hydroxyl group of the phosphinothioic acid is substituted by a chloride atom using a suitable halogenating agent. A variety of reagents can accomplish this transformation, each with specific use cases and conditions. Commonly used halogenating agents include thionyl chloride, oxalyl chloride, and phosphorus pentachloride. iajpr.com The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups within the molecule.

Table 1: Common Halogenating Agents for Acid Chlorination

Reagent Formula Typical Application Byproducts
Thionyl Chloride SOCl₂ General conversion of acids to acid chlorides. researchgate.netrsc.org SO₂, HCl
Oxalyl Chloride (COCl)₂ Milder conditions, often used when sensitive functional groups are present. iajpr.com CO, CO₂, HCl

Another synthetic route involves the conversion of phosphinothioic amides. This method relies on the cleavage of the phosphorus-nitrogen (P-N) bond by anhydrous hydrogen chloride to replace the amino group with a chloro substituent. While the acid-catalyzed hydrolysis of amides to their corresponding carboxylic acids is a well-documented reaction, the direct conversion to an acid chloride via HCl is a distinct transformation.

A multi-step approach can be employed starting from phosphinous amides. This sequence first involves the oxidation of the phosphorus(III) center to a phosphorus(V) center using elemental sulfur. This step forms a phosphinothioic amide intermediate. In the subsequent step, the phosphinothioic amide is halogenated to yield the final phosphinothioic chloride. This method allows for the construction of the thiophosphoryl group prior to the introduction of the reactive chloride.

Specific Preparative Routes for Methyl(phenyl)phosphinothioic Chloride Precursors

The synthesis of specific precursors or structurally related compounds often requires tailored methodologies. These routes can provide access to unique structures or offer advantages in terms of yield and scalability.

The synthesis of a phosphinothioic chloride can also be achieved from S-alkyl phosphinothiolate esters. This process involves the targeted cleavage of the phosphorus-sulfur (P-S) bond of the thiolate ester by a chlorinating agent. For instance, a precursor like S-Methyl tert-butylphenylphosphinothiolate could theoretically be chlorinated to yield the corresponding tert-butyl(phenyl)phosphinothioic chloride, demonstrating a route from a protected thioacid to the activated chloride form.

While not a direct synthesis of the target compound, the preparation of structurally related O-Aryl methyl(phenyl)phosphonochloridates provides insight into relevant synthetic techniques in organophosphorus chemistry. An efficient and industrially viable method for synthesizing these related compounds involves the reaction of methyl- or phenyldichlorophosphonates with various phenols. This reaction is effectively catalyzed by anhydrous magnesium chloride or magnesium metal, showcasing a simple catalytic approach to forming P-Cl bonds in related structures.

Table 2: Catalytic Synthesis of O-Aryl Phosphonochloridates

Reactant 1 Reactant 2 Catalyst Product Type
Methyldichlorophosphonate Phenol Anhydrous MgCl₂ or Mg O-Aryl methylphosphonochloridate

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Thionyl chloride
Oxalyl chloride
Phosphorus pentachloride
Hydrogen chloride
Elemental sulfur
S-Methyl tert-butylphenylphosphinothiolate
tert-Butyl(phenyl)phosphinothioic chloride
O-Aryl methyl(phenyl)phosphonochloridates
Methyldichlorophosphonate
Phenyldichlorophosphonate
Phenol
Magnesium chloride

Emerging Sustainable Synthetic Strategies

The development of advanced synthetic methodologies for organophosphorus compounds, including this compound, is increasingly guided by the principles of sustainability and green chemistry. These emerging strategies aim to reduce the environmental impact of chemical production by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of progress include the use of electrochemical methods and the holistic application of green chemistry principles to organophosphorus production.

Electrochemical Synthesis of Organophosphorus Compounds

Electrosynthesis is emerging as a creative, simple, and novel process for preparing organophosphorus compounds. beilstein-journals.org This method utilizes electrical energy to drive chemical reactions, offering a green, precise, and low-cost alternative to conventional synthesis routes. beilstein-journals.org The process involves the oxidation-reduction of species at the surface of an electrode, making the electrode material a critical component of the reaction. beilstein-journals.org

Recent advancements have demonstrated the versatility of electrochemical methods in forming various types of bonds, including phosphorus–carbon (P–C), phosphorus–nitrogen (P–N), phosphorus–oxygen (P–O), and phosphorus–sulfur (P–S) bonds. beilstein-journals.org The formation of a P-S bond is directly relevant to the synthesis of phosphinothioic compounds. The core of this technique lies in the anodic oxidation of phosphorus compounds, like tertiary phosphines or white phosphorus, to generate intermediate radical cations. tandfonline.comepa.gov These electrophilic intermediates can then react with suitable substrates to form new bonds. tandfonline.com

One of the significant challenges in the electrochemical synthesis of some organophosphorus compounds is the potential for over-oxidation, especially when the oxidation potential of the product is lower than that of the reactants. oup.com However, innovative approaches, such as tandem electro-thermal synthesis pathways, are being developed to address these selectivity issues. oup.com This particular strategy involves an initial electrooxidation step to create a stable trivalent phosphorus transfer reagent, which is then converted into the desired high-value organophosphorus compounds thermochemically. oup.com

The choice of electrode material is crucial for the success of the electrosynthesis. beilstein-journals.org Various materials have been used extensively, each offering different properties for the oxidation-reduction processes. beilstein-journals.org

Interactive Table: Electrodes Used in the Electrosynthesis of Organophosphorus Compounds

Electrode Material Common Use/Significance
Carbon (C) One of the most widely used electrodes in electrochemical synthesis. beilstein-journals.org
Platinum (Pt) Commonly used as both cathode and anode in divided and undivided cells. beilstein-journals.orgtandfonline.com
Nickel (Ni) Utilized in the electrosynthesis of various organophosphorus compounds. beilstein-journals.org

This synthetic method represents a promising avenue for preparing a wide array of organophosphorus structures, aligning with the goals of sustainable chemistry by potentially reducing the need for harsh chemical oxidants and minimizing waste streams. beilstein-journals.orgoup.com

Considerations for Green Chemistry in Organophosphorus Production

The growing need for sustainability is prompting a closer examination of the entire lifecycle of organophosphorus compound production, from raw materials to final products. rsc.org Green chemistry offers a framework of twelve principles aimed at making chemical processes more environmentally benign. mdpi.com These principles are increasingly being applied to organophosphorus chemistry to develop eco-friendly methodologies. researchgate.netresearchgate.net

Key considerations for green chemistry in this context include:

Waste Prevention: Traditional methods for producing organophosphorus precursors, such as phosphoryl chloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃), often involve hazardous materials and can generate significant waste. rsc.orgmdpi.com Green chemistry prioritizes synthetic routes that minimize the generation of by-products. rsc.org

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com This reduces waste at the molecular level.

Use of Renewable Feedstocks: A primary goal is to shift away from finite resources. rsc.org While the primary source of phosphorus is phosphate (B84403) rock, research is exploring more sustainable ways to utilize it. rsc.org For instance, direct synthesis from white phosphorus (P₄) is an area of active research to create important compounds more efficiently. rsc.org

Designing Safer Chemicals: The aim is to design chemical products to be fully effective yet have little or no toxicity. mdpi.com This involves moving away from highly toxic intermediates and reagents common in traditional organophosphorus synthesis. rsc.org

Safer Solvents and Auxiliaries: Many conventional syntheses rely on volatile organic solvents. Green approaches seek to use more benign solvents, reduce the amount of solvent used, or design solvent-free techniques. researchgate.netmdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. mdpi.com Electrochemical synthesis, for example, can often be performed under mild conditions. oup.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled, reducing waste. mdpi.com

The production of crucial intermediates like phosphoryl chloride often involves the oxidation of PCl₃, highlighting the industry's reliance on halogenated phosphorus species that are toxic and hazardous to handle. rsc.orgmdpi.com Adopting greener pathways involves inventing alternatives to these traditional chemical transformations, focusing on concepts like step- and atom-economy. rsc.org The ultimate goal is to create a more sustainable chemical industry that minimizes its environmental footprint while continuing to produce valuable organophosphorus compounds. nih.gov

Chemical Reactivity and Mechanistic Studies of Methyl Phenyl Phosphinothioic Chloride

Reactions at the Phosphorus-Chlorine Bond

The phosphorus-chlorine (P-Cl) bond in methyl(phenyl)phosphinothioic chloride is the primary site of chemical reactivity. Nucleophilic substitution reactions at this position are fundamental to the utility of this compound as a synthetic precursor.

Nucleophilic Substitution Reactions at the P-Center

Nucleophilic substitution at the thiophosphoryl center (P=S) can proceed through two main mechanisms: a concerted, single transition state process (SN2-like) or a stepwise mechanism involving a pentacoordinate intermediate. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. For many thiophosphoryl chlorides, reactions with nucleophiles like amines and alkoxides readily occur, displacing the chloride to form new P-N or P-O bonds, respectively.

Kinetic studies on analogous systems, such as the reactions of thiophosphinyl and thiophosphonyl chlorides with secondary amines, suggest that these reactions can proceed through a stepwise mechanism involving the formation of a transient thiophosphene intermediate. This pathway is favored in certain cases over a direct displacement. The nature of the nucleophile plays a critical role; for instance, in the pyridinolysis of diphenylthiophosphinic chlorides, a change in mechanism from a concerted SN2 process to a stepwise pathway is observed as the basicity of the pyridine (B92270) nucleophile increases.

Stereochemical Course of Nucleophilic Displacements

A key aspect of nucleophilic substitution reactions at the chiral phosphorus center of compounds like this compound is the stereochemical outcome. In analogy with SN2 reactions at carbon centers, nucleophilic displacement at a tetracoordinate phosphorus atom often proceeds with inversion of configuration. This stereochemical course is generally indicative of a backside attack by the nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the leaving group from an apical position.

For instance, the reaction of optically active phosphoryl halides with nucleophiles such as amines or alcohols has been shown to proceed with inversion of configuration at the phosphorus atom. This stereospecificity is crucial for the synthesis of enantiomerically pure P-stereogenic compounds. While inversion of configuration is common, the stereochemical outcome can be influenced by the reaction conditions and the specific nucleophile and substrate involved. Retention of configuration is also possible, though less frequent, and is often indicative of a different reaction mechanism, potentially involving pseudorotation of a pentacoordinate intermediate.

Formation of P-Stereogenic Derivatives

The stereospecific nature of nucleophilic substitution reactions involving this compound allows for its use as a precursor in the synthesis of various P-stereogenic derivatives.

Diastereoselective Synthesis of P-Stereogenic Heterocycles

While specific examples detailing the use of this compound in the diastereoselective synthesis of P-stereogenic heterocycles are not extensively documented in readily available literature, the general principle involves the reaction of the P-chiral electrophile with a chiral, bifunctional nucleophile. The stereochemistry of the resulting heterocyclic compound is determined by the stereochemistry of both the phosphorus center and the chiral nucleophile. The resolution of P-stereogenic heterocyclic phosphine (B1218219) oxides and phosphinates is a known strategy for obtaining enantiomerically pure compounds, which can sometimes be achieved through the formation of diastereomeric complexes.

Stereoselective Generation of N-Phosphinyl Compounds

The reaction of this compound with amines or their derivatives provides a direct route to N-phosphinyl compounds (phosphinamides). When a chiral amine is used, a pair of diastereomers can be formed. The stereoselectivity of this reaction is of significant interest for the synthesis of chiral ligands and catalysts. The stereospecific substitution at the phosphorus center, typically with inversion of configuration, allows for the controlled synthesis of the desired diastereomer. The synthesis of P-stereogenic N-phosphinyl compounds is a well-established field, with various methods available to achieve high stereoselectivity.

Conversion to Phosphine Sulfides

The conversion of this compound to a phosphine sulfide (B99878) would formally involve the reduction of the P-Cl bond. A more common synthetic route to phosphine sulfides involves the sulfuration of a corresponding phosphine. However, if one were to consider the conversion from the thioic chloride, it would likely proceed through a multi-step process. For example, reaction with a Grignard reagent or an organolithium compound could displace the chloride to form a tertiary phosphine sulfide, R(Me)(Ph)P=S. Alternatively, reduction of the P-Cl bond to a P-H bond followed by further reaction could be envisioned, though this is a less direct approach.

Annulation and Cyclization Reactions

Annulation and cyclization reactions represent a powerful strategy for the synthesis of heterocyclic compounds. In the context of organophosphorus chemistry, these reactions involving phosphorus-containing synthons provide access to a diverse array of phosphacycles. This section focuses on the reactivity of this compound in [2+4] annulation reactions with enones for the synthesis of δ-phosphinolactones and its reactions with imines leading to the formation of phosphinolactams. While the available research predominantly focuses on the oxygen analogue, methyl(phenyl)phosphinic chloride, the mechanistic pathways are considered analogous for the thiono derivative.

[2+4] Annulation with Enones for δ-Phosphinolactone Synthesis

The [2+4] annulation of alkyl(phenyl)phosphinic chlorides with α,β-unsaturated ketones (enones) has been demonstrated as an efficient and diastereospecific method for the synthesis of δ-phosphinolactones (also known as δ-phostines). nih.gov This reaction proceeds in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS), and typically provides good to excellent yields of the cyclized products. nih.gov

The proposed mechanism for this transformation involves a sequence of deprotonation, Michael addition, and intramolecular nucleophilic substitution. nih.gov The reaction is initiated by the deprotonation of the α-carbon of the alkyl group of the phosphinic chloride by LiHMDS. This generates a carbanionic intermediate which then undergoes a 1,4-conjugate (Michael) addition to the enone. The resulting enolate subsequently cyclizes via an intramolecular nucleophilic attack on the electrophilic phosphorus center, leading to the displacement of the chloride ion and the formation of the six-membered δ-phosphinolactone ring. nih.gov

The reaction exhibits a broad substrate scope with respect to the enone component. Various aromatic and aliphatic enones have been successfully employed, affording the corresponding δ-phosphinolactones with high diastereoselectivity. nih.gov The stereochemistry of the final product is dictated by the geometry of the enone and the stereoelectronics of the cyclization step.

Below is a table summarizing the results of the [2+4] annulation reaction between methyl(phenyl)phosphinic chloride and various enones, as a model for the reactivity of the title compound.

EntryEnoneProductYield (%)
1Chalcone3,4,6-triphenyl-1-oxa-2-phosphacyclohexa-3,5-diene 2-oxide95
2(E)-4-phenylbut-3-en-2-one6-methyl-3,4-diphenyl-1-oxa-2-phosphacyclohexa-3,5-diene 2-oxide88
3(E)-1,3-diphenylprop-2-en-1-one3,4,6-triphenyl-1-oxa-2-phosphacyclohexa-3,5-diene 2-oxide92
4(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one6-(4-methoxyphenyl)-3,4-diphenyl-1-oxa-2-phosphacyclohexa-3,5-diene 2-oxide90
5(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one6-(4-chlorophenyl)-3,4-diphenyl-1-oxa-2-phosphacyclohexa-3,5-diene 2-oxide85

Reactions with Imines and Formation of Phosphinolactams

The reaction of alkyl(phenyl)phosphinic chlorides with imines in the presence of a base provides a route to phosphinolactams, which are nitrogen-containing analogues of phosphinolactones. The nature of the product can vary depending on the structure of both the phosphinic chloride and the imine.

For non-benzylic alkyl(phenyl)phosphinic chlorides, such as the methyl derivative, the reaction with certain cyclic imines has been shown to produce β-phosphinolactams (four-membered rings). This transformation is believed to proceed through a mechanism analogous to the Staudinger β-lactam synthesis. The reaction is initiated by the deprotonation of the α-carbon of the phosphinic chloride, followed by nucleophilic addition of the resulting carbanion to the imine carbon. The subsequent intramolecular cyclization via nucleophilic attack of the imine nitrogen on the phosphorus center, with concomitant elimination of the chloride, would yield the β-phosphinolactam.

In contrast, when allyl or benzyl(phenyl)phosphinic chlorides are used, the reaction with imines can lead to the formation of six-membered 1,2-azaphosphinanes (δ-phosphinolactams). This outcome highlights the influence of the substituent on the phosphinic chloride in directing the course of the cyclization reaction.

The table below illustrates the types of products obtained from the reaction of different alkyl(phenyl)phosphinic chlorides with imines, providing insight into the expected reactivity of this compound.

Alkyl Group on Phosphinic ChlorideImine TypeMajor Product
Methyl (non-benzylic)Cyclicβ-Phosphinolactam
Ethyl (non-benzylic)Cyclicβ-Phosphinolactam
AllylAromaticδ-Phosphinolactam
BenzylAromaticδ-Phosphinolactam

Spectroscopic and Structural Characterization of Methyl Phenyl Phosphinothioic Chloride and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organophosphorus compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For thiophosphoryl chlorides, 1H, 13C, and particularly 31P NMR are indispensable for comprehensive characterization.

1H, 13C, and 31P NMR Spectral Analysis for Structural Elucidation

Multinuclear NMR spectroscopy offers a complete picture of molecular structure. rsc.orgresearchgate.net Each nucleus provides a unique piece of the structural puzzle.

1H NMR: In a compound like Methyl(phenyl)phosphinothioic chloride, the proton NMR spectrum would be expected to show two main groups of signals:

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the downfield region (approx. 7.0-8.5 ppm). The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing and anisotropic effects of the phosphinothioic chloride group. Protons ortho to the phosphorus substituent are often shifted further downfield compared to the meta and para protons.

Methyl Protons: The methyl protons would appear as a doublet in the upfield region. The splitting into a doublet is a key feature, resulting from coupling to the adjacent phosphorus-31 nucleus (2JP-H coupling).

13C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For a relevant analogue like Phenylphosphonothioic dichloride, the spectrum is dominated by the phenyl ring signals.

Aromatic Carbons: The phenyl carbons typically resonate between 125 and 140 ppm. The carbon atom directly attached to the phosphorus (ipso-carbon) shows a characteristic coupling constant (¹JP-C) and is often shifted significantly. The ortho, meta, and para carbons also exhibit smaller P-C couplings (2JP-C, 3JP-C, 4JP-C), which are valuable for definitive assignment. For this compound, an additional signal for the methyl carbon would be present, appearing as a doublet due to ¹JP-C coupling.

31P NMR: Phosphorus-31 NMR is the most direct method for characterizing organophosphorus compounds. nist.gov With a wide chemical shift range and 100% natural abundance, 31P NMR provides a distinct signal for each unique phosphorus environment. The chemical shift is highly sensitive to the coordination number, oxidation state, and nature of the substituents on the phosphorus atom. For thiophosphoryl compounds (containing a P=S bond), the 31P chemical shifts are typically found in a characteristic downfield region. For Phenylphosphonothioic dichloride, the 31P signal is expected in the range of +70 to +80 ppm relative to an 85% H₃PO₄ standard.

Table 1. Typical NMR Spectral Data for Phenylphosphonothioic Dichloride.
NucleusChemical Shift (δ, ppm)Expected Multiplicity / CouplingAssignment
¹H7.4 - 8.2MultipletAromatic (C₆H₅)
¹³C~135 (d)¹JP-C ≈ 100-120 Hzipso-C
128 - 133Multiplets (d)ortho, meta, para-C
³¹P+77SingletP(S)Cl₂

Vibrational Spectroscopy

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying specific functional groups, as chemical bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a fingerprint of the functional groups present. For Phenylphosphonothioic dichloride, the IR spectrum displays several key absorption bands.

Aromatic C-H Stretch: Sharp bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Characteristic absorptions for the phenyl ring are found in the 1400-1600 cm⁻¹ region.

P=S Stretch: The thiophosphoryl group gives rise to a moderately strong absorption band. Its position is sensitive to the electronegativity of the other substituents on the phosphorus atom, but it generally appears in the 650-800 cm⁻¹ range.

P-Cl Stretch: The phosphorus-chlorine stretching vibrations are observed in the 450-600 cm⁻¹ region. For a dichloride analogue, both symmetric and asymmetric stretching modes would be present.

P-C (Phenyl) Stretch: A band associated with the phosphorus-phenyl bond stretch is also expected.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman-active. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive, but for asymmetric molecules like phosphinothioic chlorides, many vibrations are active in both.

Raman spectra are particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. Key expected signals include:

Phenyl Ring Breathing Mode: A strong, sharp band around 1000 cm⁻¹ is a classic indicator of a substituted benzene (B151609) ring.

Symmetric P-Cl Stretch: This vibration often produces a strong and highly polarized signal in the Raman spectrum.

P=S Stretch: The thiophosphoryl stretch is also Raman-active and provides complementary information to the IR spectrum.

Table 2. Key Vibrational Frequencies for Phenylphosphonothioic Dichloride.
Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~3060Mediumν(C-H)Aromatic C-H Stretch
~1440Strongν(C=C)Aromatic Ring Stretch
~1000Strong (Raman)Ring BreathingSymmetric Phenyl Ring Mode
~740Strongν(P=S)Thiophosphoryl Stretch
~560Very Strongνas(P-Cl)Asymmetric P-Cl Stretch
~500Very Strongνs(P-Cl)Symmetric P-Cl Stretch

ν = stretching; s = symmetric; as = asymmetric

X-ray Crystallography for Solid-State Structure Determination

While NMR and vibrational spectroscopy provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can measure bond lengths, bond angles, and torsional angles with high precision, confirming the molecular geometry.

For a compound like this compound, X-ray analysis would be expected to reveal a distorted tetrahedral geometry around the central phosphorus atom. The four substituents (methyl, phenyl, chlorine, and sulfur) would occupy the vertices of the tetrahedron. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of the P=S, P-Cl, P-Cmethyl, and P-Cphenyl bonds. The P=S double bond would be significantly shorter than a P-S single bond.

Bond Angles: The C-P-Cl, C-P-S, and Cl-P-S angles, which would deviate from the ideal tetrahedral angle of 109.5° due to the differing steric bulk and electronic nature of the substituents.

Torsional Angles: The orientation of the phenyl and methyl groups relative to the other bonds around the phosphorus atom.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. In the study of this compound, electron ionization (EI) mass spectrometry provides critical insights into its fragmentation pathways, which are characteristic of organophosphorus compounds containing phenyl, methyl, and chloro substituents.

Upon electron impact, the this compound molecule is expected to form a molecular ion (M+•). Due to the presence of chlorine, this molecular ion peak would be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, primarily involving the cleavage of the bonds adjacent to the central phosphorus atom.

Key fragmentation patterns for organophosphorus compounds often involve the loss of substituents attached to the phosphorus atom. For this compound, this would include the loss of a chlorine radical (•Cl), a methyl radical (•CH₃), or a phenyl radical (•C₆H₅). The relative abundance of the resulting fragment ions can provide information about the stability of the respective ions and the strength of the cleaved bonds.

Rearrangement reactions, such as the McLafferty rearrangement, are also common in the mass spectrometry of organophosphorus compounds, although their occurrence would depend on the specific structure and the presence of transferable hydrogen atoms. The fragmentation of the phenyl group itself can also contribute to the complexity of the spectrum, giving rise to characteristic aromatic fragments.

A plausible fragmentation pathway for this compound is outlined below, with hypothetical m/z values based on the expected cleavages. The relative intensities are illustrative and would be determined experimentally.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonProposed StructureRelative Intensity
192/194[C₇H₇ClPS]+• (Molecular Ion)C₆H₅(CH₃)P(S)ClModerate
157[C₇H₇PS]+•[C₆H₅(CH₃)PS]+High
141[C₆H₅PS]+•[C₆H₅PS]+Moderate
125[C₆H₅P]+•[C₆H₅P]+Low
115[C₆H₄Cl]+•[C₆H₄Cl]+Low
91[C₇H₇]+[C₇H₇]+ (Tropylium ion)Moderate
77[C₆H₅]+[C₆H₅]+ (Phenyl ion)High
63[PS]+[PS]+Low

Rotational Spectroscopy for Gas-Phase Analysis

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular structures, including bond lengths and angles, can be derived. For a molecule like this compound, which lacks a high degree of symmetry, the rotational spectrum is expected to be that of an asymmetric top.

An asymmetric top molecule is characterized by three unique principal moments of inertia (Iₐ ≠ Iₑ ≠ Iₑ). The rotational energy levels of an asymmetric top are complex and cannot be described by a simple analytical formula, unlike linear molecules or symmetric tops. The rotational Hamiltonian for an asymmetric top is typically expressed in terms of the rotational constants A, B, and C, which are inversely proportional to the principal moments of inertia (A > B > C).

The analysis of the rotational spectrum of this compound would involve the measurement of a large number of transitions and their assignment to specific quantum numbers (J, Kₐ, Kₑ). The fitting of these transition frequencies to a theoretical model of an asymmetric rotor would yield the precise values of the rotational constants A, B, and C.

Furthermore, the presence of the chlorine atom with its nuclear quadrupole moment would lead to hyperfine splitting of the rotational lines. The analysis of this splitting provides information about the electronic environment of the chlorine nucleus, specifically the electric field gradient at the nucleus, which is related to the nature of the P-Cl bond.

Isotopic substitution studies, for example, replacing ³²S with ³⁴S or ¹²C with ¹³C in the phenyl or methyl group, would provide additional sets of rotational constants. These data can be used to accurately determine the positions of these atoms within the molecule through Kraitchman's equations, leading to a detailed and unambiguous determination of the molecular geometry.

Table 2: Anticipated Spectroscopic Constants from Rotational Analysis of this compound

ParameterDescriptionExpected Information
A, B, CRotational ConstantsPrecise molecular geometry (bond lengths and angles)
ΔJ, ΔKₐ, ΔKₑCentrifugal Distortion ConstantsInformation on the rigidity of the molecular framework
χₐₐ, χₑₑ, χₑₑNuclear Quadrupole Coupling Constants (for ³⁵Cl and ³⁷Cl)Electronic environment of the chlorine nucleus and P-Cl bond character

The combination of data from different isotopologues allows for a highly accurate determination of the substitution structure (rₛ) of the molecule, providing a benchmark for comparison with theoretical calculations of the molecular geometry.

Computational and Theoretical Investigations of Methyl Phenyl Phosphinothioic Chloride

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

No specific studies were found that report the use of DFT to optimize the geometry of Methyl(phenyl)phosphinothioic chloride. Consequently, data regarding its bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution are not available.

Mechanistic Studies of Reactions via Computational Modeling

There is no available research detailing the computational modeling of reaction mechanisms involving this compound. This includes studies on its reactivity, transition states, and reaction energy profiles for processes such as nucleophilic substitution or hydrolysis.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., IR, Raman, NMR) of this compound could be located. As a result, a comparison between theoretically predicted and experimentally observed spectroscopic data cannot be made.

Applications in Advanced Synthetic Chemistry

Utilization as a Building Block for Complex Organophosphorus Scaffolds

The inherent reactivity of the P-Cl bond in Methyl(phenyl)phosphinothioic chloride makes it an excellent electrophile for reactions with a variety of nucleophiles. This property is extensively exploited in the synthesis of more complex organophosphorus compounds. By reacting with alcohols, amines, and organometallic reagents, a diverse array of phosphinothioates can be readily prepared. These derivatives serve as foundational scaffolds upon which further chemical transformations can be performed, leading to molecules with tailored electronic and steric properties.

The synthesis of P-stereogenic compounds often relies on the use of versatile intermediates that can be derivatized with high stereocontrol. rsc.orgresearchgate.net While direct examples detailing the use of this compound are not extensively documented in readily available literature, the analogous menthyl phosphinates, which can be conceptually derived from similar precursors, are well-established as key intermediates in the synthesis of P-stereogenic compounds. rsc.orgresearchgate.netscispace.com These menthyl phosphinates, prepared with high diastereoisomeric purity, serve as versatile precursors for P-stereogenic secondary and tertiary phosphine (B1218219) oxides, which are in turn precursors to P-stereogenic phosphine ligands. rsc.orgresearchgate.net

Precursor for P-Stereogenic Ligands and Organocatalysts

The development of asymmetric catalysis heavily relies on the availability of enantiomerically pure ligands and organocatalysts. P-stereogenic organophosphorus compounds, where the phosphorus atom is the stereocenter, have proven to be highly effective in a multitude of asymmetric transformations. researchgate.net this compound serves as a valuable precursor for the synthesis of such P-chiral molecules.

The synthesis of P-stereogenic phosphine oxides is a common strategy to access P-chiral ligands. nih.gov One established method involves the reaction of a chiral auxiliary with a phosphonic dichloride, followed by nucleophilic displacement. For instance, a chiral auxiliary can be condensed with t-BuPCl2 to form a P-chiral H-phosphinate building block in high diastereomeric excess. mcgill.ca Subsequent reaction with Grignard reagents leads to a library of P-chiral secondary and tertiary phosphine oxides with high enantiomeric purity. mcgill.ca This methodology highlights a pathway that could be adapted using Methyl(phenyl)phosphonothioic dichloride as a starting point.

Furthermore, the menthyl phosphinate approach provides a general route to P-stereogenic compounds. rsc.orgresearchgate.net Menthyl phenyl-H-phosphinate, for example, is a widely employed intermediate in the synthesis of P-stereogenic molecules. researchgate.net Although the direct synthesis from this compound is not explicitly detailed, the fundamental transformations underscore the potential of such precursors in accessing a wide range of P-chiral phosphine oxides and, subsequently, phosphine ligands for asymmetric catalysis.

Intermediates in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are often dictated by the nature of the phosphine ligand coordinated to the palladium center. While this compound itself is not a ligand, it serves as a precursor to phosphine ligands that are instrumental in these catalytic cycles.

The general synthetic strategy involves the conversion of the phosphinothioic chloride to a tertiary phosphine oxide, which is then reduced to the corresponding phosphine ligand. These phosphine ligands, often bulky and electron-rich, are crucial for facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. uj.ac.za For instance, bulky di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts have shown high efficiency in Suzuki reactions of unreactive aryl chlorides. nih.gov

While direct studies detailing the in-situ generation of active catalysts from this compound derivatives in cross-coupling reactions are not prevalent, the established importance of ligands derived from similar organophosphorus precursors underscores its indirect but critical role. The ability to synthesize a diverse library of phosphine ligands from this starting material allows for the fine-tuning of the catalytic system for specific cross-coupling transformations. researchgate.netresearchgate.net

Cross-Coupling ReactionRole of Phosphine Ligands
Suzuki-Miyaura Coupling Stabilize the Pd(0) active species, facilitate oxidative addition of the aryl halide, and promote reductive elimination to form the biaryl product. uj.ac.za
Heck Reaction Influence the regioselectivity and efficiency of the olefination of aryl halides. nih.govlibretexts.orgrsc.org

Role in the Synthesis of Specific Ring Systems (e.g., Phosphinolactones)

The reactivity of this compound also extends to the synthesis of heterocyclic compounds containing phosphorus. The electrophilic nature of the phosphorus center allows for intramolecular reactions with suitably positioned nucleophiles, leading to the formation of cyclic structures.

While the direct synthesis of phosphinolactones from this compound is not extensively reported, the fundamental principles of intramolecular cyclization of organophosphorus compounds suggest its potential in this area. nih.govrsc.orgresearchgate.netresearchgate.net For instance, the intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides demonstrates a similar concept of ring closure involving a heteroatom. nih.gov It is conceivable that derivatives of this compound, functionalized with a tethered hydroxyl group, could undergo intramolecular cyclization to yield phosphinolactones. Further research in this area could unlock novel synthetic routes to these important phosphorus-containing heterocycles.

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